molecular formula C13H15N3OS B2789431 N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-3-yl)acetamide CAS No. 2034405-33-7

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-3-yl)acetamide

Cat. No.: B2789431
CAS No.: 2034405-33-7
M. Wt: 261.34
InChI Key: JLHNBPPLQUZPOD-UHFFFAOYSA-N
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Description

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-3-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly as a potential ligand for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor . TSPO is an important biomarker that is upregulated in activated glial cells, such as microglia and macrophages, during neuroinflammation . Research into TSPO ligands is critical for developing imaging agents and therapeutic strategies for various neurodegenerative diseases, including Alzheimer's disease, multiple sclerosis, and epilepsy . This compound is structurally related to the pyrazolopyrimidine class of TSPO ligands, which have demonstrated higher affinity for TSPO than earlier generation compounds, making them valuable tools for imaging neuroinflammation via techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) . The core pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, frequently explored for its diverse biological activities . This product is intended for research purposes to further investigate these mechanisms and applications. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-13(7-10-3-6-18-9-10)15-11-2-5-16-12(8-11)1-4-14-16/h1,3-4,6,9,11H,2,5,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHNBPPLQUZPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-3-yl)acetamide typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazolo[1,5-a]pyridine core with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

    Acetylation: The final step involves the acetylation of the resulting intermediate to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action.

Mechanism of Action

The mechanism of action of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo-Pyridine Amides

BG16184 [(2E)-3-(2-Chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide] shares the pyrazolo[1,5-a]pyridin-5-yl amide core with the target compound but substitutes the thiophen-3-yl group with a chlorophenyl propenamide chain . Key differences include:

  • Steric Profile : The propenamide chain in BG16184 introduces greater conformational flexibility, whereas the thiophen-3-yl acetamide in the target compound offers a planar, rigid structure.

Positional Isomerism in Pyrazolo-Pyridine Derivatives

2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid differs by having the acetic acid group at the 3-position of the pyrazolo-pyridine ring instead of the 5-position . This positional shift impacts:

  • Acid/Base Properties : The carboxylic acid group (pKa ~4.7) introduces pH-dependent solubility, unlike the neutral acetamide in the target compound.
  • Biological Interactions : The 3-position may hinder access to hydrophobic binding pockets compared to the 5-position, which is sterically less congested.

Core Heterocycle Modifications

(S)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)...

  • Solubility : Pyrimidine’s higher polarity may improve aqueous solubility relative to the pyridine-based target compound.
  • Target Selectivity : Pyrimidine derivatives often exhibit enhanced affinity for ATP-binding pockets in kinases .

Thiophene-Containing Analogs

Compounds like (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone from incorporate thiophene but with amino and cyano substituents . These groups:

  • Enhance Reactivity: Cyano and amino moieties facilitate nucleophilic interactions, unlike the unsubstituted thiophen-3-yl group in the target compound.
  • Synthetic Complexity: Multi-step syntheses involving malononitrile and sulfur (as in ) contrast with the target compound’s likely simpler amide coupling route .

Biological Activity

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-3-yl)acetamide is a heterocyclic compound that has attracted considerable interest due to its potential therapeutic applications. Its unique structural features allow for diverse biological activities, particularly in the fields of oncology and virology. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine core fused with a thiophene ring. The molecular formula is C13H15N3OSC_{13}H_{15}N_3OS, and it possesses notable characteristics that facilitate interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been observed to inhibit certain kinases, affecting cellular processes such as proliferation and apoptosis. For example, studies indicate that similar compounds in this class can modulate the activity of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA), which are critical in cancer progression and cell signaling pathways .

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance:

  • Inhibition of CDK2 and TRKA Kinases : Compounds related to this compound have shown potent inhibitory activity against CDK2 (IC50 = 0.09 µM) and TRKA (IC50 = 0.45 µM) .
  • Antiproliferative Effects : In vitro studies across various cancer cell lines have reported growth inhibition percentages exceeding 40% for certain derivatives .

Antiviral Activity

Similar compounds have also been evaluated for their antiviral properties. A study on related pyrazolo derivatives demonstrated effective inhibition against hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . This suggests potential applications in treating viral infections.

Case Studies

  • Anticancer Evaluation : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anticancer activity against a panel of 60 human cancer cell lines. The results indicated broad-spectrum activity with some compounds achieving significant growth inhibition rates .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to understand the binding modes of these compounds with their targets. The results suggest that the synthesized compounds adopt similar binding conformations as known inhibitors, providing insights into their potential efficacy as therapeutics .

Comparative Analysis

The biological activity of this compound can be compared with other pyrazolo derivatives:

CompoundTargetIC50 (µM)Activity
This compoundCDK20.09Potent
Similar Derivative ATRKA0.45Potent
Similar Derivative BHCV NS5B-Effective

Q & A

Q. What are the key steps in synthesizing N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-3-yl)acetamide?

Methodological Answer: The synthesis involves three critical stages:

Core Formation : Cyclization of precursors (e.g., pyrazole or pyridine derivatives) under controlled temperatures (80–120°C) and inert atmospheres (argon/nitrogen) to construct the pyrazolo[1,5-a]pyridine core .

Thiophen-3-yl Acetamide Introduction : A substitution reaction using thiophen-3-yl acetic acid derivatives, often mediated by coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product with >95% purity .

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the pyrazolo[1,5-a]pyridine core (δ 7.2–8.5 ppm for aromatic protons) and thiophen-3-yl group (δ 6.8–7.3 ppm). Overlapping signals can be resolved using 2D NMR (COSY, HSQC) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiophene C-S vibrations (~680–710 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. How should solubility and stability be assessed for biological assays?

Methodological Answer:

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Incubate at 25°C/37°C for 24–72 hours; monitor degradation via HPLC-UV at λ = 254 nm. Adjust pH (5.0–7.4) to assess acid sensitivity .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyridine core formation be mitigated?

Methodological Answer:

  • Catalytic Control : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to direct substitutions to the 5-position of the pyridine ring .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict reactive sites and optimize transition states for cyclization .
  • Temperature Gradients : Slow heating (2°C/min) during cyclization reduces byproducts like regioisomeric pyrazolo[3,4-b]pyridines .

Q. What computational strategies predict biological activity and target interactions?

Methodological Answer:

  • PASS Program : Predict pharmacological profiles (e.g., kinase inhibition probability >70%) based on structural fingerprints .
  • Molecular Docking (AutoDock Vina) : Simulate binding to targets like EGFR (PDB: 1M17) using flexible ligand protocols. Validate with MM-GBSA free energy calculations .
  • ADMET Prediction (SwissADME) : Assess bioavailability (%ABS >50) and CYP450 inhibition risks .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Compare IC50 values under consistent conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .
  • Substituent Analysis : Test analogs (e.g., replacing thiophen-3-yl with furan-2-yl) to isolate structure-activity relationships (SAR) .
  • Meta-Analysis : Use tools like RevMan to aggregate data from >3 independent studies, weighting by sample size and assay robustness .

Q. What strategies optimize the introduction of the thiophen-3-yl group?

Methodological Answer:

  • Solvent Screening : Compare yields in polar aprotic solvents (DMF vs. DMSO); DMF typically offers higher reactivity for SNAr mechanisms .
  • Catalyst Optimization : Test Pd₂(dba)₃ with SPhos ligand for Buchwald-Hartwig amidation (improves yield from 45% to 78%) .
  • Microwave-Assisted Synthesis : Reduce reaction time (2 hours vs. 12 hours) at 100°C with 300 W irradiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.